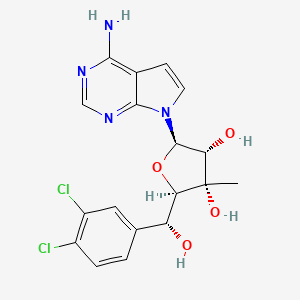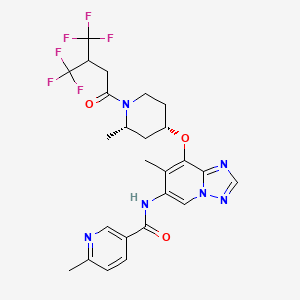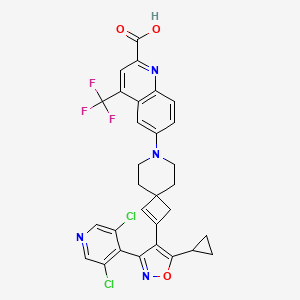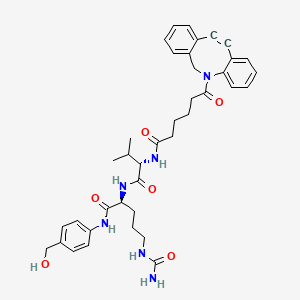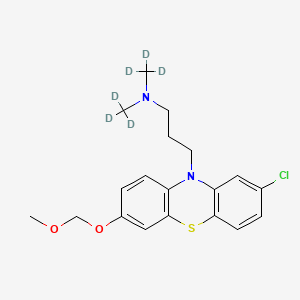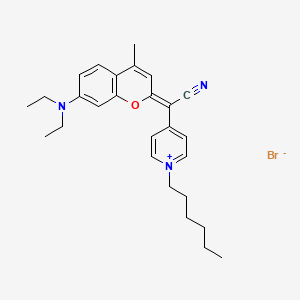
Anticancer agent 17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 17 is a promising compound in the field of oncology, known for its potential to inhibit the growth of cancer cells. This compound has garnered significant attention due to its unique chemical structure and potent anticancer properties. It is part of a broader class of compounds that are being explored for their ability to target and destroy cancer cells while minimizing damage to healthy tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common synthetic route involves the use of quinoxaline derivatives, which are known for their anticancer properties . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of Anticancer agent 17 may involve continuous flow synthesis techniques . This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions: Anticancer agent 17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and efficiency.
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, with modifications that enhance its ability to target and kill cancer cells. These derivatives are then tested for their efficacy in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 17 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of anticancer activity and to develop new synthetic methodologies . In biology, it is used to investigate the cellular and molecular pathways involved in cancer progression and to identify potential therapeutic targets . In medicine, it is being explored as a potential treatment for various types of cancer, including lung, breast, and colorectal cancers . In industry, it is used in the development of new anticancer drugs and formulations.
Wirkmechanismus
The mechanism of action of Anticancer agent 17 involves its ability to interfere with the cellular processes that are essential for cancer cell survival and proliferation. It targets specific molecular pathways, such as the inhibition of topoisomerases, which are enzymes involved in DNA replication . By inhibiting these enzymes, the compound prevents cancer cells from dividing and growing, ultimately leading to their death. Additionally, this compound can induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 17 is unique in its structure and mechanism of action compared to other similar compounds. For instance, it has been compared to quinoxaline derivatives, which also exhibit anticancer properties . this compound has shown greater selectivity and potency in targeting cancer cells while sparing healthy tissues. Other similar compounds include amygdalin, a naturally occurring substance with anticancer effects , and various piperazine derivatives, which have been studied for their anticancer activity . The uniqueness of this compound lies in its ability to evade multidrug resistance mechanisms and its potential for use in combination therapies .
Eigenschaften
Molekularformel |
C27H34BrN3O |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
(2E)-2-[7-(diethylamino)-4-methylchromen-2-ylidene]-2-(1-hexylpyridin-1-ium-4-yl)acetonitrile;bromide |
InChI |
InChI=1S/C27H34N3O.BrH/c1-5-8-9-10-15-29-16-13-22(14-17-29)25(20-28)26-18-21(4)24-12-11-23(19-27(24)31-26)30(6-2)7-3;/h11-14,16-19H,5-10,15H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UWCHVCHQQRHGGV-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCC[N+]1=CC=C(C=C1)/C(=C\2/C=C(C3=C(O2)C=C(C=C3)N(CC)CC)C)/C#N.[Br-] |
Kanonische SMILES |
CCCCCC[N+]1=CC=C(C=C1)C(=C2C=C(C3=C(O2)C=C(C=C3)N(CC)CC)C)C#N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



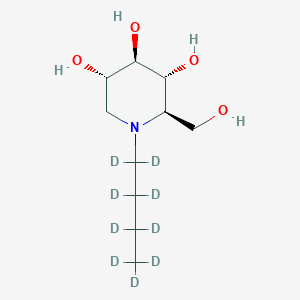
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
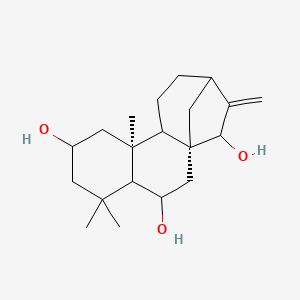
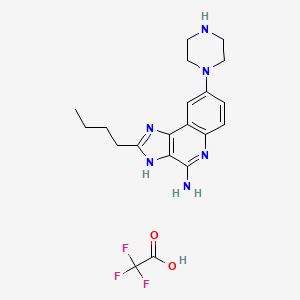
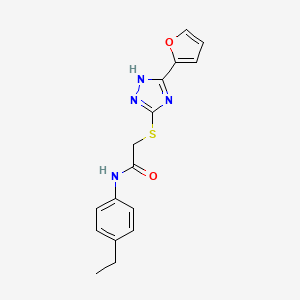
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)

